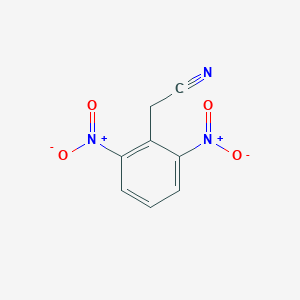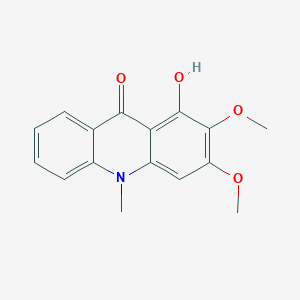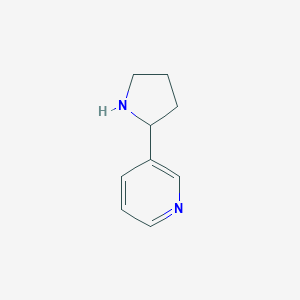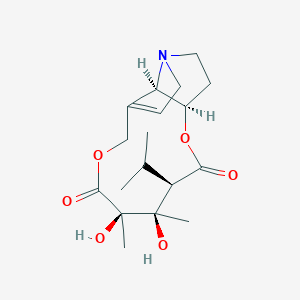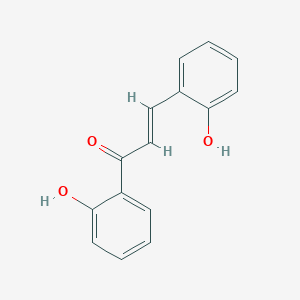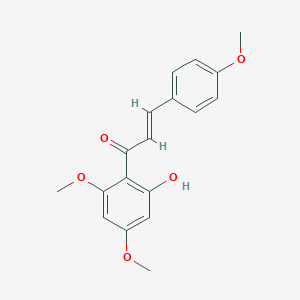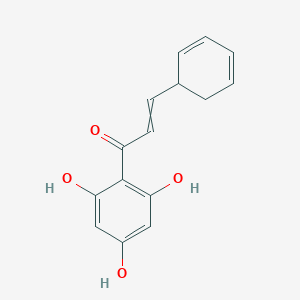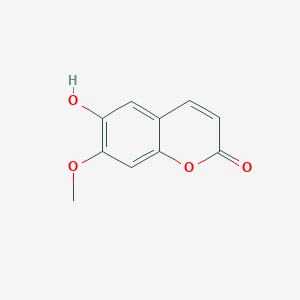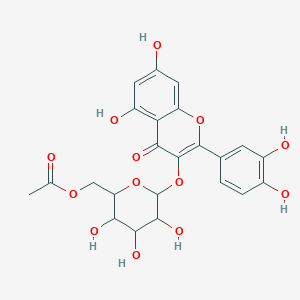
Quercetin 3-O-(6''-acetyl-glucoside)
Overview
Description
Quercetin-3-O-glucosyl-6''-acetate is a natural product found in Peucedanum ostruthium and Hymenoxys hoopesii with data available.
Mechanism of Action
Target of Action
Quercetin-3-O-glucose-6’'-acetate primarily targets NADPH oxidase . NADPH oxidase is an enzyme that plays a crucial role in the production of reactive oxygen species (ROS), which are involved in various cellular processes, including cell signaling and homeostasis .
Mode of Action
Quercetin-3-O-glucose-6’'-acetate acts as an inhibitor of NADPH oxidase . By inhibiting this enzyme, it reduces the production of ROS, thereby exhibiting antioxidant activities . It also inhibits α-glucosidase activity, which is closely related to the treatment of type 2 diabetes mellitus .
Biochemical Pathways
Quercetin-3-O-glucose-6’'-acetate is involved in the flavonol acylglucoside biosynthesis pathway . This pathway is responsible for the formation of flavonol 3-glucosides esterified with hydroxycinnamic acids, which are effective compounds in screening out ultraviolet-B radiation .
Pharmacokinetics
Following absorption, it undergoes extensive metabolism in the liver, generating numerous metabolites .
Result of Action
The inhibition of NADPH oxidase by Quercetin-3-O-glucose-6’'-acetate results in a reduction in ROS production, which can help protect cells from oxidative stress . Additionally, its inhibition of α-glucosidase activity can help manage blood glucose levels, potentially benefiting individuals with type 2 diabetes .
Action Environment
The action of Quercetin-3-O-glucose-6’'-acetate can be influenced by various environmental factors. For instance, its stability, effectiveness, and bioavailability can be increased using delivery methods . Furthermore, its antioxidant capacity can be affected by the presence of reactive oxygen, nitrogen, and chlorine species .
Biochemical Analysis
Biochemical Properties
Quercetin 3-O-(6’'-acetyl-glucoside) has been shown to inhibit α-glucosidase activity and non-enzymatic glycation . This inhibition is closely related to the treatment of type 2 diabetes mellitus (DM) and its complications .
Cellular Effects
Quercetin 3-O-(6’'-acetyl-glucoside) has strong suppression of the formation of glycation products, including fructosamine, advanced glycation end products (AGEs), and 5-hydroxymethylfurfural (5-HMF) . These effects influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Quercetin 3-O-(6’‘-acetyl-glucoside) exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Molecular docking analysis demonstrated that Quercetin 3-O-(6’'-acetyl-glucoside) entered the hydrophobic pocket of ovalbumin to form six hydrogen bonds with amino acid residues, which affected the glycation process .
Properties
IUPAC Name |
[6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O13/c1-8(24)33-7-15-17(29)19(31)20(32)23(35-15)36-22-18(30)16-13(28)5-10(25)6-14(16)34-21(22)9-2-3-11(26)12(27)4-9/h2-6,15,17,19-20,23,25-29,31-32H,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLUNMMNDNWZOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54542-51-7 | |
| Record name | Quercetin 3-(6''-acetylglucoside) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037366 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of finding new quercetin glycosides like those identified in Clematis stans and Taraxacum mongolicum?
A1: Discovering new quercetin glycosides is important because:
- Structure-activity relationships: Slight modifications in the sugar moiety or its position can significantly impact the biological activity, bioavailability, and stability of the compound. [, , ]
- Natural product diversity: It expands the library of naturally occurring compounds with potential medicinal or nutritional value. [, , ]
- Plant chemotaxonomy: The presence of specific glycosides can help in the classification and identification of plant species. [, , ]
Q2: How does the study on Chenopodium album demonstrate the influence of environmental factors on flavonoid content?
A: The study on Chenopodium album showed that plants grown in intensively cultivated soils had higher antioxidant potential and flavonoid glycoside content, particularly quercetin glycosides, compared to those from undisturbed soils. [] This highlights how environmental stress can influence the production of bioactive compounds in plants.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




